Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-

Lipophilicity Drug design Chromatographic retention

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (CAS 36369-40-1, UNII UZR3S9XKZ4) is a low-molecular-weight (147.18 g/mol) aminoalkyl carbamic acid with the formula C5H13N3O2. It features a primary amine, a secondary amine, and a carbamic acid group, yielding a hydrogen bond donor count of 4 and an acceptor count of 4.

Molecular Formula C5H13N3O2
Molecular Weight 147.18 g/mol
CAS No. 36369-40-1
Cat. No. B13742538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [2-[(2-aminoethyl)amino]ethyl]-
CAS36369-40-1
Molecular FormulaC5H13N3O2
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC(CNCCNC(=O)O)N
InChIInChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10)
InChIKeyZUBOWBHHVKFYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (CAS 36369-40-1): Procurement-Ready Physicochemical Profile and Structural Baseline


Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (CAS 36369-40-1, UNII UZR3S9XKZ4) is a low-molecular-weight (147.18 g/mol) aminoalkyl carbamic acid with the formula C5H13N3O2 [1]. It features a primary amine, a secondary amine, and a carbamic acid group, yielding a hydrogen bond donor count of 4 and an acceptor count of 4 [1]. The compound is registered under EINECS 253-003-6 and appears in 35 patent families, primarily as a synthetic intermediate for peptide nucleic acid (PNA) backbones and polyamine-derived conjugates [2][3]. Its computed XLogP3-AA of -4.0 indicates high hydrophilicity, distinguishing it from more lipophilic protected analogs [1].

Why CAS 36369-40-1 Cannot Be Replaced by N-(2-aminoethyl)carbamic acid or Boc-protected variants


Substituting CAS 36369-40-1 with its closest in-class analogs introduces a quantifiable divergence in hydrogen-bonding capacity, conformational flexibility, and lipophilicity that directly impacts downstream conjugation efficiency and analytical behavior. The simpler N-(2-aminoethyl)carbamic acid (CAS 109-58-0) lacks the secondary amine spacer, reducing the hydrogen bond donor count from 4 to 3 and rotatable bonds from 5 to 2, which alters both solubility and metal-coordination potential [1][2]. Conversely, the Boc-protected derivative (CAS 193206-49-4) raises the XLogP3-AA from -4.0 to -0.4, a 3.6 log-unit shift that dramatically increases lipophilicity and changes the compound's compatibility with aqueous-phase reactions and reversed-phase HPLC retention [1][3].

Quantitative Differentiation Guide for Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (CAS 36369-40-1) Against Closest Analogs


XLogP3-AA Comparison: Target Compound vs. Boc-Protected Derivative

The target compound exhibits a computed XLogP3-AA of -4.0, indicating strong hydrophilicity [1]. Its Boc-protected analog, tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate (CAS 193206-49-4), has an XLogP3-AA of -0.4 [2]. The 3.6 log-unit difference signifies a profound shift in partition coefficient, directly affecting reversed-phase HPLC retention, membrane permeability, and solubility in aqueous reaction media.

Lipophilicity Drug design Chromatographic retention

Hydrogen Bond Donor Count: Target Compound vs. N-(2-aminoethyl)carbamic acid

The target compound possesses 4 hydrogen bond donors (HBD), contributed by its primary amine, secondary amine, carbamic acid -OH, and carbamic acid -NH [1]. The simpler analog N-(2-aminoethyl)carbamic acid (CAS 109-58-0) provides only 3 HBD [2], lacking the secondary amine donor. This additional HBD can enhance aqueous solubility but may reduce passive membrane permeability, a key consideration for biological assays or prodrug design.

Solubility Permeability Receptor binding

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. N-(2-aminoethyl)carbamic acid

The target compound has 5 rotatable bonds, compared to only 2 for the shorter analog N-(2-aminoethyl)carbamic acid [1][2]. This greater flexibility is conferred by the ethylaminoethyl spacer arm, which allows the molecule to adopt conformations suitable for bidentate or tridentate metal coordination and for spanning larger distances in bioconjugate linkers. The reduced flexibility of the shorter analog limits its geometric reach in chelation and conjugation applications.

Conformational analysis Metal chelation Linker design

Patent Landscape Density: 35 Patent Families vs. 0 Primary Literature Citations

Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is cited in 35 patent families, while recording zero primary literature citations in PubChemLite [1]. In contrast, the simpler N-(2-aminoethyl)carbamic acid (CAS 109-58-0) appears in only 5 patent families [2]. This 7-fold higher patent density signals a compound whose value is concentrated in applied, proprietary synthetic routes—particularly PNA monomer construction and protected polyamine intermediates—rather than in open-access academic studies.

Intellectual property Patent analysis Industrial relevance

Validated RP-HPLC Separation on Newcrom R1 Mixed-Mode Column

A dedicated reverse-phase HPLC method for Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- has been developed using a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile, water, and phosphoric acid, suitable for both analytical and preparative separations [1]. While no comparator retention time is published, the method's compatibility with mass spectrometry (via formic acid substitution) and scalability to UPLC with 3-µm particles provides a validated starting point for purity assessment that is unavailable for many of the compound's custom-synthesized analogs. The lack of a published generic C18 method with the necessary polar retention underscores the value of this specific protocol for procurement quality control.

Analytical chemistry Quality control Method validation

Regulatory Recognition: Unique Ingredient Identifier (UNII) Assignment

The FDA Global Substance Registration System (GSRS) has assigned the Unique Ingredient Identifier UZR3S9XKZ4 to this compound, confirming its entry into regulatory-grade substance databases [1]. In contrast, the close analog N-(2-aminoethyl)carbamic acid (CAS 109-58-0) holds UNII 7XZ0R7W5K7 [2], and the Boc-protected derivative (CAS 193206-49-4) has a distinct DSSTox ID but no UNII. The presence of a UNII facilitates regulatory submissions, cross-referencing in pharmacological databases, and procurement for FDA-regulated development programs.

Regulatory science FDA compliance Substance registration

Best-Value Application Scenarios for Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- (CAS 36369-40-1)


PNA Backbone Monomer Synthesis Requiring Unprotected Diamine-Carbamate Functionality

Where the synthetic route demands a free carbamic acid and a free primary amine for sequential orthogonal conjugation, the target compound's 4 HBD sites and high aqueous solubility (XLogP3-AA = -4.0) facilitate solution-phase coupling without premature precipitation [1][2]. Substituting the Boc-protected analog would necessitate a deprotection step and risk decarboxylation under acidic conditions, while the shorter 2-carbon analog cannot provide the required spatial separation for nucleobase attachment [3].

Tridentate Metal-Chelating Linker for Coordination Complexes

The 5 rotatable bonds and three nitrogen-donor atoms (primary amine, secondary amine, carbamate NH) enable tridentate coordination geometries [1]. The shorter N-(2-aminoethyl)carbamic acid (only 2 rotatable bonds, 1 amine donor) cannot achieve the same coordination sphere, as evidenced by the 150% difference in rotatable bond count, making the target compound essential for applications requiring thermodynamically stable five- or six-membered chelate rings [2].

Regulatory-Controlled Pharmaceutical Intermediate with FDA UNII Traceability

For programs operating under FDA oversight, the assignment of UNII UZR3S9XKZ4 provides a unique, database-searchable identifier that links to the GSRS substance record [1]. This is absent for the Boc-protected derivative, making the target compound the only regulatory-ready form of this diamine-carbamate scaffold for use in drug substance master files or Type II drug master files [2].

Pre-Validated Analytical Quality Control Workflow

Procurement specifications requiring immediate purity verification can leverage the published Newcrom R1 mixed-mode HPLC method [1]. The method's MS compatibility (via formic acid substitution) and scalability to preparative isolation reduce method development time by an estimated 2–5 days compared to analogs lacking published separation protocols, directly accelerating release testing and stability studies [1].

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